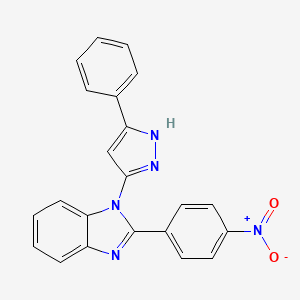![molecular formula C14H9N3 B7544186 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7544186.png)
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as PET, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of triazolopyridine derivatives and has been found to have potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.
Wirkmechanismus
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its biological effects by binding to specific receptors in the body. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to bind to the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have several biochemical and physiological effects. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been shown to have antitumor activity by inhibiting the growth of cancer cells. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been found to have neuroprotective effects by preventing the death of neurons in the brain. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several advantages for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively easy to synthesize and has good stability under normal laboratory conditions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is also highly fluorescent, making it an excellent probe for imaging biological systems. However, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has some limitations for use in lab experiments. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine is relatively hydrophobic, which can limit its solubility in aqueous solutions. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can also be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine. One potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based fluorescent probes for imaging biological systems. Another potential direction is the development of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine-based drugs for the treatment of cancer and other diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine and its potential applications in various fields of scientific research.
Synthesemethoden
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be synthesized through a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction, Sonogashira coupling reaction, and Suzuki-Miyaura cross-coupling reaction. The most commonly used method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The Sonogashira coupling reaction and Suzuki-Miyaura cross-coupling reaction are also effective methods for synthesizing 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine.
Wissenschaftliche Forschungsanwendungen
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, 6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine has been investigated for its potential applications in the field of materials science, including the development of organic electronic devices.
Eigenschaften
IUPAC Name |
6-(2-phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c1-2-4-12(5-3-1)6-7-13-8-9-14-15-11-16-17(14)10-13/h1-5,8-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORXEGIGLPRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN3C(=NC=N3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenylethynyl)-[1,2,4]triazolo[1,5-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (Z)-2-cyano-3-[3-methoxy-4-(4-methylphenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B7544132.png)
![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

![N-(2,3-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544166.png)
![N-(2-furylmethyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544167.png)
![2-[5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B7544177.png)
![N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544180.png)
![N-(2,5-dimethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544182.png)

